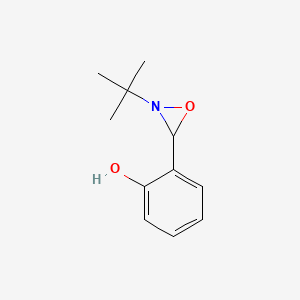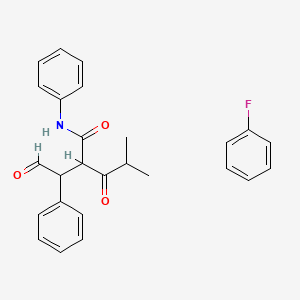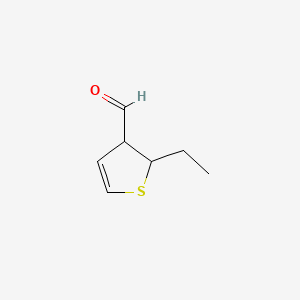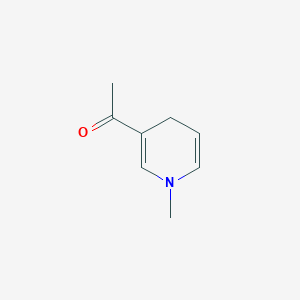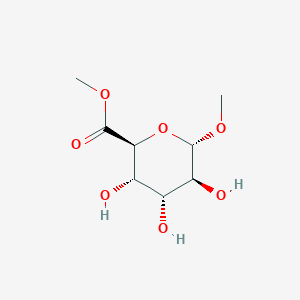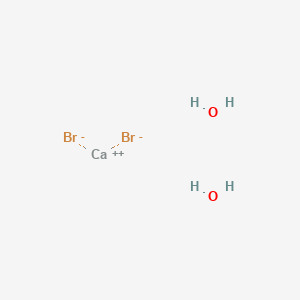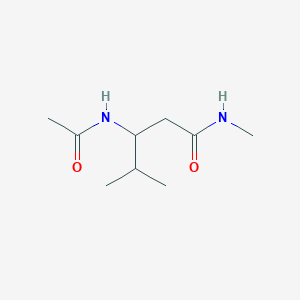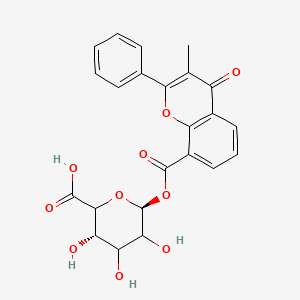
3-Methylflavone-8-carboxylic Acid Acyl-beta-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-Methylflavone-8-carboxylic Acid Acyl-beta-D-glucuronide involves the acylation of 3-Methylflavone-8-carboxylic acid with beta-D-glucuronic acid . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the acylation process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
3-Methylflavone-8-carboxylic Acid Acyl-beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-Methylflavone-8-carboxylic Acid Acyl-beta-D-glucuronide has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry to study the properties and behavior of flavonoid derivatives.
Biology: It is used in biochemical studies to understand the metabolism and biological activity of flavonoids.
Medicine: It is studied for its potential therapeutic effects, particularly in the treatment of urinary disorders due to its origin from Flavoxate hydrochloride.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes
Mecanismo De Acción
The mechanism of action of 3-Methylflavone-8-carboxylic Acid Acyl-beta-D-glucuronide involves its interaction with specific molecular targets and pathways. As a metabolite of Flavoxate hydrochloride, it exhibits anticholinergic and antimuscarinic effects. It binds to muscarinic receptors, inhibiting their activity and leading to muscle relaxation in the urinary tract.
Comparación Con Compuestos Similares
3-Methylflavone-8-carboxylic Acid Acyl-beta-D-glucuronide can be compared with other similar compounds such as:
Flavoxate hydrochloride: The parent compound from which it is derived. Flavoxate hydrochloride is used to treat urinary disorders.
3-Methylflavone-8-carboxylic acid: The precursor in the synthesis of this compound.
Other flavonoid derivatives: Compounds with similar structures and biological activities, such as quercetin and kaempferol.
The uniqueness of this compound lies in its specific metabolic pathway and its role as a metabolite of Flavoxate hydrochloride, which imparts distinct biological properties .
Propiedades
Fórmula molecular |
C23H20O10 |
|---|---|
Peso molecular |
456.4 g/mol |
Nombre IUPAC |
(3S,6S)-3,4,5-trihydroxy-6-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H20O10/c1-10-14(24)12-8-5-9-13(19(12)31-18(10)11-6-3-2-4-7-11)22(30)33-23-17(27)15(25)16(26)20(32-23)21(28)29/h2-9,15-17,20,23,25-27H,1H3,(H,28,29)/t15?,16-,17?,20?,23-/m0/s1 |
Clave InChI |
QTFLEEJQZRBOAR-BCFISKOHSA-N |
SMILES isomérico |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O[C@H]3C(C([C@@H](C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
SMILES canónico |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,6,7,8,9-Hexahydro-1H-cycloocta[d]imidazole](/img/structure/B13814742.png)
![Acetamide, N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-2,2,2-trifluoro-N-methyl-](/img/structure/B13814745.png)
